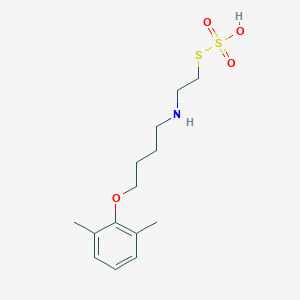
S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiosulfate derivative that is synthesized through a specific method and has been found to possess unique biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate is not fully understood. However, it has been found to act as a potent antioxidant by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. Additionally, it has been found to enhance the activity of certain enzymes involved in wound healing.
Efectos Bioquímicos Y Fisiológicos
S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate has been found to possess unique biochemical and physiological effects. It has been shown to increase the levels of certain antioxidants in the body, such as glutathione and superoxide dismutase. It has also been found to reduce the levels of certain inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. Additionally, it has been found to enhance the activity of certain enzymes involved in wound healing, such as matrix metalloproteinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, there are also some limitations to its use in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Direcciones Futuras
There are several future directions for the study of S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate. One direction is to further investigate its potential applications in medicine, particularly in the treatment of inflammatory and oxidative stress-related diseases. Another direction is to study its potential use in agriculture, particularly in the development of sustainable and environmentally friendly crop production methods. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and efficient synthesis methods.
Métodos De Síntesis
S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate is synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2,6-xylenol with butylamine to form 4-(2,6-xylyloxy)butylamine. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. Finally, the dithiocarbamate is reacted with hydrogen peroxide and sulfuric acid to produce S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate.
Aplicaciones Científicas De Investigación
S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, it has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to improve wound healing and reduce oxidative stress. In agriculture, S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate has been found to enhance plant growth and increase crop yield. In environmental science, it has been studied for its potential use in the removal of heavy metals from contaminated soil and water.
Propiedades
Número CAS |
19143-02-3 |
|---|---|
Nombre del producto |
S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate |
Fórmula molecular |
C14H23NO4S2 |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
1,3-dimethyl-2-[4-(2-sulfosulfanylethylamino)butoxy]benzene |
InChI |
InChI=1S/C14H23NO4S2/c1-12-6-5-7-13(2)14(12)19-10-4-3-8-15-9-11-20-21(16,17)18/h5-7,15H,3-4,8-11H2,1-2H3,(H,16,17,18) |
Clave InChI |
PAZPQHOQBVNIIB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCCCCNCCSS(=O)(=O)O |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCCCCNCCSS(=O)(=O)O |
Sinónimos |
2-[4-(2,6-Xylyloxy)butyl]aminoethanethiol sulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



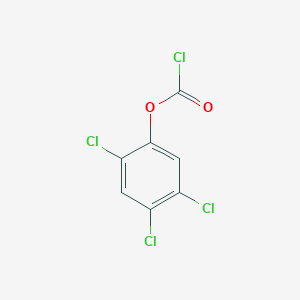
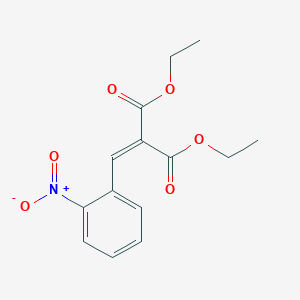
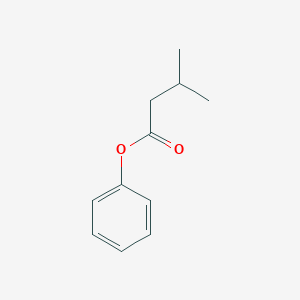
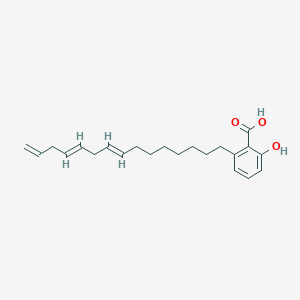
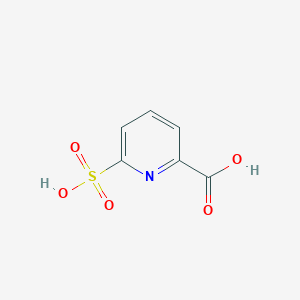
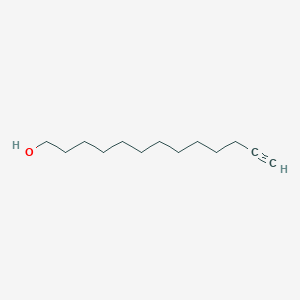
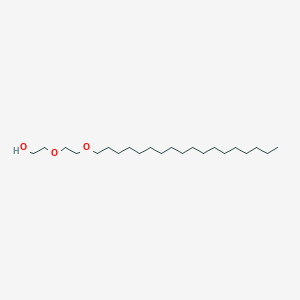

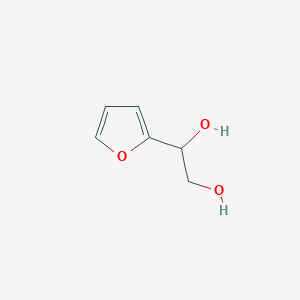
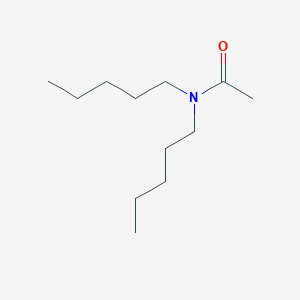
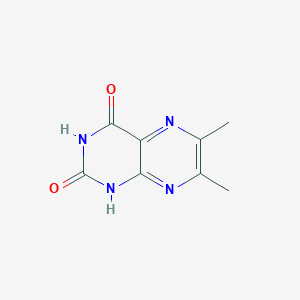
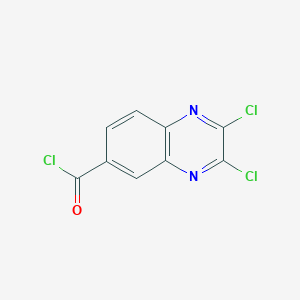
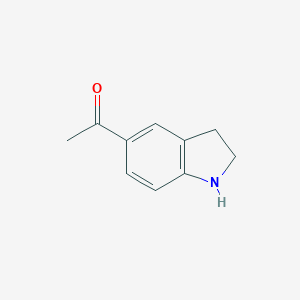
![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)